(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL

Description

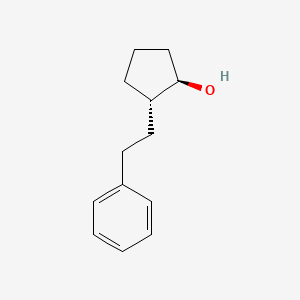

“(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL” is a chiral cyclopentanol derivative characterized by a phenylethyl substituent at the C2 position and a hydroxyl group at the C1 position. The stereochemistry (1R,2S) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(1R,2S)-2-(2-phenylethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRAPNCDYRTYRL-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL, a chiral compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring substituted with a hydroxyl group and a phenylethyl side chain. Its stereochemistry is crucial for its biological interactions. The molecular formula is C13H18O, and its structure can be represented as follows:

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes could potentially modulate biochemical pathways. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Receptor Interaction

The compound's phenylethyl moiety enhances its binding affinity to various receptors. Studies have demonstrated that it exhibits selective activity towards certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and pain modulation.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study conducted on BV2 microglial cells demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β when stimulated with lipopolysaccharide (LPS). The compound reduced nitric oxide (NO) levels and decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Properties

In an analgesic efficacy study using the tail flick test on mice, the compound exhibited significant pain-relieving effects. The latency period before withdrawal from thermal stimulation increased significantly in treated groups compared to controls, suggesting effective analgesic properties without the side effects commonly associated with opioid analgesics.

Research Findings

Recent investigations have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the hydroxyl group or phenylethyl side chain have resulted in compounds with improved potency against specific targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopentanol Derivatives

*Calculated based on molecular formula.

Stereochemical and Physicochemical Differences

- Lipophilicity: The phenylethyl group in the target compound enhances hydrophobicity compared to fluorophenyl (polar C-F bond) or methylamino (polar NH) derivatives, impacting solubility and bioavailability .

- Acid-Base Behavior: Methylamino-substituted cyclopentanols (pKa ~15.02) exhibit weaker basicity than aminobutan-yl derivatives, which may influence protonation states under physiological conditions .

- Stereospecificity : The (1R,2S) configuration distinguishes the target compound from (1S,2R)- or (1S,2S)-isomers, which may alter receptor binding or metabolic stability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.